Cas no 2008582-84-9 (tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate)
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2008582-84-9
- tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate
- EN300-28289330
-
- Inchi: 1S/C16H22FNO3/c1-5-6-7-14(19)12-10-11(8-9-13(12)17)18-15(20)21-16(2,3)4/h8-10H,5-7H2,1-4H3,(H,18,20)
- InChI Key: BFTNPJIVUQXACF-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C(CCCC)=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 295.15837173g/mol
- Monoisotopic Mass: 295.15837173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28289330-1g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 1g |
$557.0 | 2023-09-08 | ||
| Enamine | EN300-28289330-5g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 5g |
$1614.0 | 2023-09-08 | ||
| Enamine | EN300-28289330-10g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 10g |
$2393.0 | 2023-09-08 | ||
| Enamine | EN300-28289330-0.05g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
| Enamine | EN300-28289330-0.1g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
| Enamine | EN300-28289330-0.25g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
| Enamine | EN300-28289330-0.5g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
| Enamine | EN300-28289330-1.0g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
| Enamine | EN300-28289330-2.5g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
| Enamine | EN300-28289330-5.0g |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate |
2008582-84-9 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 |
tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate
Introduction to tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate (CAS No. 2008582-84-9)
Tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2008582-84-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The structural features of tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate, particularly the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a pentanoyl moiety, contribute to its unique chemical properties and potential applications in drug development.
The fluoro-substituent in the phenyl ring is a critical feature that influences the electronic and steric properties of the molecule. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles of drug candidates. In recent years, the strategic incorporation of fluorine into pharmaceuticals has become a cornerstone in the design of next-generation therapeutics. The 4-fluoro-3-pentanoylphenyl moiety in tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate exemplifies this trend, offering a promising scaffold for further derivatization and optimization.
The tert-butyl carbamate group serves as a protecting group for amine functionalities in synthetic chemistry, ensuring selectivity and control during multi-step reactions. Additionally, the pentanoyl chain introduces a certain degree of lipophilicity, which can be fine-tuned to achieve optimal solubility and membrane permeability for drug candidates. These structural elements collectively make tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate a valuable building block in the synthesis of novel compounds with potential therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The combination of quantum mechanical calculations and machine learning algorithms has allowed for the rapid screening of virtual libraries containing derivatives of tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate. This approach has led to the identification of several promising candidates that exhibit inhibitory activity against various enzymes and receptors relevant to human diseases.
In particular, studies have shown that derivatives of this compound exhibit potential as inhibitors of proteases involved in inflammatory pathways. Proteases such as caspases and matrix metalloproteinases (MMPs) play crucial roles in conditions like arthritis, cancer, and neurodegenerative diseases. By targeting these enzymes, compounds derived from tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate may offer novel therapeutic strategies for treating these conditions. The fluoro-substituent, in particular, has been shown to enhance binding affinity and selectivity, making it an attractive feature for drug design.
The synthesis of tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate involves multi-step organic transformations that highlight the compound's complexity and synthetic utility. The process typically begins with the preparation of 4-fluorobenzaldehyde, which is then coupled with pentanoyl chloride to form 4-fluoro-3-pentanoylbenzene. This intermediate is subsequently reacted with tert-butanol under carbamating conditions to yield the desired product. The use of modern catalytic systems, such as palladium-based catalysts for cross-coupling reactions, has improved the efficiency and scalability of this synthesis.
The role of fluorine in modulating pharmacokinetic properties cannot be overstated. Fluorinated aromatic rings are known to increase metabolic stability by resisting degradation by cytochrome P450 enzymes. Additionally, fluorine atoms can influence protein-ligand interactions by altering electronic distributions and steric hindrance around binding sites. These effects have been leveraged in the development of fluoroaromatic-based drugs that exhibit improved bioavailability and prolonged half-lives.
Current research is focused on expanding the chemical space explored by derivatives of tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate. By employing strategies such as structure-based drug design and high-throughput screening, scientists are identifying new analogs with enhanced potency and reduced toxicity. The integration of experimental data with computational modeling has accelerated this process, allowing for more targeted modifications to key pharmacophoric elements.
The versatility of carbamates as synthetic intermediates also extends beyond pharmaceutical applications. In materials science, carbamate-functionalized polymers have been developed for use in coatings, adhesives, and specialty films due to their thermal stability and reactivity under various conditions. The unique properties exhibited by materials derived from compounds like tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate highlight their broad utility across multiple scientific disciplines.
In conclusion, tert-butyl N-(4-fluoro-3-pentanoylphenyl)carbamate (CAS No. 2008582-84-9) represents a significant advancement in organic chemistry with potential implications for drug discovery and material science. Its structural complexity, combined with its functional diversity, makes it an invaluable tool for researchers seeking to develop innovative therapeutics or advanced materials. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future scientific breakthroughs.
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